Confirmed Intermediate in Bristol-Myers Squibb HCV NS5A Inhibitor Patent (WO2011/60000 A1) vs. Unclaimed Regioisomers
1,3-Dichloroisoquinolin-5-amine is explicitly cited as a synthetic intermediate in the Bristol-Myers Squibb patent family (WO2011/60000 A1; US 8,822,444) covering NS5A-targeting antiviral compounds. In contrast, the positional isomer 1,3-dichloroisoquinolin-4-amine (CAS 912773-27-4) is absent from this patent disclosure, underscoring the specificity of the 5-amine regioisomer for this validated pharmaceutical synthesis route [1][2].
| Evidence Dimension | Presence in pharmaceutical patent synthesis route |
|---|---|
| Target Compound Data | Cited in WO2011/60000 A1, pp. 201-202 (Bristol-Myers Squibb) for HCV NS5A inhibitor synthesis |
| Comparator Or Baseline | 1,3-Dichloroisoquinolin-4-amine (CAS 912773-27-4) – not cited in this patent family |
| Quantified Difference | Patent-validated vs. non-validated intermediate status |
| Conditions | Patent document analysis; intermediate role in multi-step synthesis of Formula (I) antiviral compounds |
Why This Matters
Procurement of the 5-amine regioisomer is required to replicate the patented synthetic route; substituting the 4-amine isomer severs the direct link to pharmaceutically validated chemical matter.
- [1] ChemSrc, 1,3-Dichloroisoquinolin-5-amine patent reference: WO2011/60000 A1, Bristol-Myers Squibb. View Source
- [2] PubChem, Compound Summary for 1,3-Dichloroisoquinolin-4-amine (CAS 912773-27-4). View Source
